molecular formula C13H16ClNO2 B1464296 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1271071-41-0

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1464296
CAS No.: 1271071-41-0
M. Wt: 253.72 g/mol
InChI Key: URLXUURJBRHPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones. Compounds in this class often exhibit a range of biological activities and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)7-13(17)15-6-5-11(8-15)9-16/h1-4,11,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXUURJBRHPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring, which can be carried out using formaldehyde and a reducing agent.

    Attachment of the 4-Chlorophenyl Group: The final step involves the coupling of the 4-chlorophenyl group to the ethanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: 2-(4-Chlorophenyl)-1-[3-(carboxymethyl)pyrrolidin-1-yl]ethan-1-one.

    Reduction: 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol.

    Substitution: 2-(4-Aminophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one.

Scientific Research Applications

Medicinal Chemistry

The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of pyrrolidine often exhibit diverse biological activities, including:

  • Antibacterial Activity : Studies have shown that 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one demonstrates significant antibacterial properties against common strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 0.00390.0039 to 0.0250.025 mg/mL, indicating strong efficacy in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Sodium pyrrolidide0.005 - 0.020S. aureus
2,6-Dipiperidino-1,4-dibromobenzene0.010E. coli

Biological Research

Due to its unique structure, the compound serves as a useful probe in biological studies involving pyrrolidine derivatives. Its ability to modulate enzyme activity or interact with specific receptors makes it valuable for exploring biological processes.

Industrial Applications

In industry, this compound may serve as an intermediate in the synthesis of other chemicals or materials, leveraging its unique chemical properties for the development of new products.

Similar Compounds

Compound NameStructural FeaturesDifferences
2-(4-Chlorophenyl)-1-[3-(methyl)pyrrolidin-1-yl]ethan-1-oneLacks hydroxymethyl groupMay exhibit reduced biological activity
2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-oneContains piperidine ringDifferent pharmacokinetic properties

The unique combination of both the hydroxymethyl group and the pyrrolidine ring in this compound may confer specific biological activities not observed in similar compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity. The hydroxymethyl and pyrrolidine groups could facilitate binding to specific sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-[3-(methyl)pyrrolidin-1-yl]ethan-1-one: Lacks the hydroxymethyl group, which may affect its biological activity.

    2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring, which could influence its pharmacokinetic properties.

Uniqueness

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of both the hydroxymethyl group and the pyrrolidine ring, which may confer specific biological activities and binding properties not seen in similar compounds.

Biological Activity

The compound 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one , also referred to by its CAS number 1713774-21-0 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial and antifungal activities, as well as its structural characteristics and synthesis.

Chemical Structure and Properties

The chemical formula for this compound is C13H16ClNC_{13}H_{16}ClN with a molecular weight of approximately 233.73 g/mol. The presence of the 4-chlorophenyl group and the hydroxymethyl pyrrolidine moiety suggests potential interactions with biological targets, particularly in microbial inhibition.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. The compound has been evaluated for its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Sodium pyrrolidide0.005 - 0.020S. aureus
2,6-Dipiperidino-1,4-dibromobenzene0.010E. coli

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with complete bacterial death observed within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, pyrrolidine derivatives have shown antifungal activity in various studies. The effectiveness against fungal strains such as Candida albicans and Aspergillus niger has been noted, although specific data on this compound's antifungal activity remains limited.

The mechanism by which this compound exerts its biological effects is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of halogen substituents, such as chlorine in the phenyl ring, may enhance lipophilicity and facilitate membrane penetration, leading to increased bioactivity against microbes .

Case Studies and Research Findings

Research has demonstrated that modifications to the pyrrolidine structure can significantly affect biological activity:

  • Structural Variants : A study on structurally similar compounds revealed that substitutions on the phenyl ring could enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed improved antimicrobial properties compared to their electron-donating counterparts .
  • In Vitro Studies : In vitro assays have confirmed the effectiveness of this class of compounds against various pathogens, emphasizing the importance of functional groups in determining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.